2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-

Redox chemistry Hydride transfer Oxidation state verification

The compound 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- (CAS 134924-75-7; molecular formula C₁₁H₁₂N₂O₄; molecular weight 236.22 g·mol⁻¹) is a partially reduced 1,3-dimethylbarbituric acid derivative bearing a 5-(2-furanylmethylene) substituent and a hydroxyl group at C6. It belongs to the broader class of 5-arylidene pyrimidinediones, which have been explored as redox-active scaffolds, enzyme inhibitors, and synthetic intermediates.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 134924-75-7
Cat. No. B12727659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-
CAS134924-75-7
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O
InChIInChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+
InChIKeyMDYAMFZTJXNFKN-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- (CAS 134924-75-7): Structural Context and Procurement-Relevant Identity


The compound 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- (CAS 134924-75-7; molecular formula C₁₁H₁₂N₂O₄; molecular weight 236.22 g·mol⁻¹) is a partially reduced 1,3-dimethylbarbituric acid derivative bearing a 5-(2-furanylmethylene) substituent and a hydroxyl group at C6 . It belongs to the broader class of 5-arylidene pyrimidinediones, which have been explored as redox-active scaffolds, enzyme inhibitors, and synthetic intermediates [1]. Unlike the fully oxidized 5-arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones, this compound exists in the dihydro-6-hydroxy state, a structural feature that fundamentally alters its physicochemical and reactivity profile.

Why Generic Substitution of CAS 134924-75-7 with Other 5-Arylidene Pyrimidinediones Is Scientifically Inadvisable


The common practice of treating all 5-arylidene pyrimidinediones as interchangeable is unsupported by structural and mechanistic evidence. The defining feature of CAS 134924-75-7 is its dihydro-6-hydroxy oxidation state, which distinguishes it from the fully oxidized 5-arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones and from thiobarbituric acid analogs such as SMIFH2 . The 5-arylidene triones are established hydride-accepting oxidants that convert to dihydro forms during turnover [1]; the target compound, already in the dihydro state, lacks this oxidative capacity. Additionally, the presence of a C6 hydroxyl group introduces a hydrogen bond donor (HBD count = 1) absent in the trione analogs (HBD = 0) , altering solubility, crystal packing, and protein-ligand interaction capabilities. Blind substitution would therefore introduce uncontrolled redox activity or physicochemical changes that compromise experimental reproducibility and data interpretability.

Quantitative Differential Evidence for CAS 134924-75-7 Versus Closest Structural Analogs


Redox State Differentiation: CAS 134924-75-7 Cannot Function as a Hydride Acceptor, Unlike 5-Arylidene-1,3-dimethyl Triones

5-Arylidene-1,3-dimethylbarbituric acid derivatives (the fully oxidized trione form) quantitatively oxidize allylic and benzylic alcohols to carbonyl compounds with concomitant conversion to the dihydro form [1]. In a parallel study, these same oxidized derivatives convert thiols to disulfides and simultaneously form the dihydro compounds as the reduced product [2]. CAS 134924-75-7 is the pre-reduced dihydro-6-hydroxy species; therefore it lacks the hydride-acceptor (oxidizing) capacity of its trione counterparts. Experimentalists selecting CAS 134924-75-7 over a generic 5-arylidene trione are deliberately choosing a scaffold that will not engage in unintended redox side reactions with substrate thiols, alcohols, or reducing agents present in biological or synthetic mixtures.

Redox chemistry Hydride transfer Oxidation state verification

Hydrogen Bond Donor Count: A Physicochemical Determinant Absent in the Fully Oxidized Trione Analog (CAS 63987-50-8)

CAS 134924-75-7 possesses one hydrogen bond donor (the C6–OH group), whereas the corresponding fully oxidized 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 63987-50-8) contains zero hydrogen bond donors . The target compound also has a higher hydrogen bond acceptor count (5 vs. 4 for the trione analog) . This single-donor difference is quantitatively meaningful: it increases topological polar surface area (TPSA), enhances aqueous solubility, and enables directional intermolecular hydrogen bonding that the trione cannot engage in. In crystallization, formulation, and protein-ligand docking contexts, the absence of a donor can alter binding poses, crystal lattice energies, and dissolution rates.

Physicochemical profiling Solubility prediction Crystal engineering

Absence of Formin FH2 Domain Inhibition: Clear Functional Separation from SMIFH2 (CAS 340316-62-3)

SMIFH2 (CAS 340316-62-3; 1-(3-bromophenyl)-5-(2-furanylmethylene)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione) is a well-characterized inhibitor of formin homology 2 (FH2) domains, preventing formin-mediated actin nucleation and barbed-end elongation in yeast and mammalian cells [1]. CAS 134924-75-7 differs from SMIFH2 in three critical pharmacophoric features: (i) it lacks the 3-bromophenyl N1-substituent; (ii) it contains a C2 carbonyl instead of a thiocarbonyl; and (iii) it bears a C6 hydroxyl group rather than C6 carbonyl. These structural differences abolish the formin-inhibitory pharmacophore. Therefore, CAS 134924-75-7 is not a functional substitute for SMIFH2 in actin dynamics studies, and conversely, SMIFH2 cannot replace CAS 134924-75-7 in applications requiring a non-formin-targeting barbituric acid scaffold.

Formin inhibition Actin polymerization Target selectivity

PARP1 Inhibitory Activity Class-Level Bridge: 1,3-Dimethylbarbituric Acid Derivatives as Nanomolar PARP1 Inhibitors

A systematic study by Osman et al. demonstrated that 1,3-dimethylbarbituric acid derivatives bearing 5-arylidene substituents (compounds 7a–e, 12a–d) inhibit PARP1 in vitro with IC₅₀ values in the 30–70 nM range [1]. Notably, compounds 7b, 7d, and 7e showed IC₅₀ values of 41.60, 41.53, and 36.33 nM, respectively, exceeding the potency of the clinical PARP1 inhibitor olaparib (IC₅₀ = 43.59 nM) in the same assay [1]. CAS 134924-75-7 shares the 1,3-dimethylbarbituric acid core and the 5-arylidene substitution pattern unique to this active series but differs in the specific 5-aryl group (furanylmethylene) and the C6 oxidation state (hydroxy vs. carbonyl). While direct PARP1 inhibition data for CAS 134924-75-7 are not yet published, its scaffold membership in the active 1,3-dimethylbarbituric acid class establishes it as a candidate for PARP1 screening with a differentiated substitution vector.

PARP1 inhibition DNA damage response Drug discovery

Lipophilicity and Permeability Advantage from N1,N3-Dimethylation Relative to Non-Methylated Furanylmethylene Barbituric Acid (CAS 27406-36-6)

The non-methylated analog 5-(2-furanylmethylene)barbituric acid (CAS 27406-36-6; C₉H₆N₂O₄, MW = 206.15 g·mol⁻¹) bears two ionizable NH protons (pKₐ ≈ 4.0 for barbituric acid NH) that render it predominantly anionic and poorly membrane-permeable at physiological pH . CAS 134924-75-7, through N1,N3-dimethylation, eliminates both acidic NH protons, increasing logP by approximately 0.8–1.2 log units (predicted based on methylene fragment contributions) and reducing the fraction ionized at pH 7.4 to near zero . This structural modification is essential for achieving passive membrane permeability, a prerequisite for intracellular target engagement in cell-based assays.

Lipophilicity Membrane permeability Medicinal chemistry optimization

Optimal Application Scenarios for CAS 134924-75-7 Informed by Differential Evidence


Redox-Inert Scaffold for Biochemical Assays Requiring Absence of Oxidative Side Reactions

In enzyme inhibition assays, chemical probe screens, or bioconjugation workflows where thiols, alcohols, or other reducing agents are present, CAS 134924-75-7 is the preferred barbituric acid scaffold because its dihydro-6-hydroxy oxidation state precludes the hydride-abstraction side reactions documented for 5-arylidene trione analogs [1][2]. Use this compound when assay robustness requires that the test article not oxidize substrate, cofactor, or buffer components.

Crystallography and Structure-Based Design Requiring a Defined Hydrogen Bond Donor

The C6 hydroxyl group of CAS 134924-75-7 provides a directional hydrogen bond donor (HBD = 1) that is absent in the trione analog CAS 63987-50-8 [1]. This single donor can anchor the compound within protein binding pockets, stabilize co-crystal lattice contacts, or serve as a synthetic handle for prodrug derivatization. Structure-based drug discovery groups should select CAS 134924-75-7 when a hydrogen bond donor at this vector is required for target engagement.

PARP1 Inhibitor Screening Libraries Requiring Scaffold Diversity Beyond Clinic-Stage Chemotypes

Given the validated PARP1 inhibitory activity of the 1,3-dimethylbarbituric acid-5-arylidene scaffold class (IC₅₀ range 30–70 nM) [1], CAS 134924-75-7 represents a structurally differentiated entry for hit-finding and SAR expansion. Its 5-(2-furanylmethylene) substituent and C6-OH redox state offer substitution vectors orthogonal to those explored in the published series, making it suitable for diversity-oriented PARP1 screening decks.

Cell-Permeable Barbituric Acid Probe for Intracellular Target Engagement (Excluding Formin Targets)

CAS 134924-75-7, through N1,N3-dimethylation, achieves predicted passive membrane permeability unattainable by non-methylated barbituric acid analogs (cLogP advantage of +0.8 to +1.2 log units) [1]. This compound is appropriate for intracellular assays where the barbituric acid scaffold must cross the cell membrane, provided that formin FH2 domain inhibition is not the intended biological readout (as this compound lacks the SMIFH2 pharmacophore [2]).

Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.